An In-depth Technical Guide to the Structure and Bonding of Phosphonothious Acid
An In-depth Technical Guide to the Structure and Bonding of Phosphonothious Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure, bonding characteristics, and tautomeric nature of phosphonothious acid. Due to its limited experimental characterization, this document leverages theoretical calculations and data from analogous, well-studied organophosphorus-sulfur compounds to offer a comprehensive overview for research and development applications.
Molecular Structure and Tautomerism
Phosphonothious acid, with the chemical formula H₃PO₂S, is an oxoacid of phosphorus. Its chemistry is dominated by the existence of several tautomeric forms. The two primary tautomers are the thione form, phosphonothious acid (I) , and the dithiol form, phosphinodithioic acid (II) . Computational studies on related organophosphorus compounds suggest that the equilibrium heavily favors the dithiol form (II) due to the greater stability of two P-S single bonds over a P=S double bond in this context.
The central phosphorus atom in both tautomers is considered to be sp³ hybridized, leading to a tetrahedral geometry around the phosphorus center.
The logical workflow for characterizing such a tautomeric system is outlined below. It begins with synthesis, followed by spectroscopic analysis to identify the species present in solution, and finally, single-crystal X-ray diffraction, if a stable form can be crystallized, to determine its solid-state structure.
Bonding Analysis
The bonding in phosphonothious acid involves polar covalent bonds due to the differences in electronegativity between phosphorus, oxygen, sulfur, and hydrogen.
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P=O Bond (in Tautomer I): This is a strong, highly polarized double bond, consisting of one sigma (σ) and one pi (π) bond. The phosphoryl oxygen is a strong hydrogen bond acceptor.
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P-S and P-H Bonds: These are covalent bonds with significant polar character.
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S-H Bond: The thiol group (S-H) is acidic and can act as a hydrogen bond donor.
The lone pairs on the oxygen and sulfur atoms are crucial to the molecule's reactivity, coordination chemistry, and intermolecular interactions.
Quantitative Structural Data
Direct experimental data for phosphonothious acid is scarce. The following table summarizes theoretical bond lengths and angles derived from Density Functional Theory (DFT) calculations performed on analogous organophosphorus-sulfur compounds. These values provide a reliable estimation of the molecular geometry.
| Parameter | Tautomer I (H₂P(O)SH) | Tautomer II (HP(SH)₂) |
| Bond Lengths (Å) | ||
| P=O | ~ 1.48 | N/A |
| P-S | ~ 2.10 | ~ 2.12 (avg.) |
| P-H | ~ 1.42 (avg.) | ~ 1.41 |
| S-H | ~ 1.34 | ~ 1.34 (avg.) |
| Bond Angles (°) | ||
| O=P-S | ~ 115 | N/A |
| O=P-H | ~ 112 (avg.) | N/A |
| H-P-S | ~ 105 | N/A |
| H-P-H | ~ 98 | N/A |
| H-S-P | ~ 95 | ~ 96 (avg.) |
| S-P-S | N/A | ~ 108 |
| H-P-S | N/A | ~ 103 (avg.) |
Note: These values are estimations based on DFT calculations of related structures and may vary with the computational method and basis set used.
Experimental Protocols
The following section details the general methodologies employed for the synthesis and characterization of analogous thiophosphonic acids. These protocols are representative of the techniques required to study phosphonothious acid.
Synthesis
A common route for the synthesis of dithiophosphonic acids involves the reaction of a Lawesson's-type reagent or phosphorus pentasulfide (P₄S₁₀) with a suitable precursor, followed by controlled hydrolysis.
Protocol:
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Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.
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Reagents: The phosphorus precursor is dissolved in an anhydrous, inert solvent (e.g., toluene or dioxane).
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Reaction: Stoichiometric amounts of P₄S₁₀ are added portion-wise to the stirred solution at room temperature. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by ³¹P NMR).
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Workup: The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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Hydrolysis: The crude product is carefully hydrolyzed by the slow addition of water or a dilute acid solution in an ice bath.
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Purification: The resulting dithiophosphonic acid is extracted into an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.
Spectroscopic Characterization
4.2.1 ³¹P NMR Spectroscopy ³¹P NMR is the most definitive technique for characterizing phosphorus compounds.[1][2][3]
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Sample Preparation: 10-20 mg of the compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
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Instrument Parameters: A broadband NMR spectrometer operating at a frequency of 162 MHz or higher is used. Spectra are typically acquired with proton decoupling.
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Data Acquisition: A sufficient number of scans (typically 128 or more) are acquired to achieve a good signal-to-noise ratio.
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Analysis: The chemical shift (δ) is reported in ppm relative to an external standard of 85% H₃PO₄.
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Phosphonothioates (P=O) typically appear in the range of δ = +20 to +50 ppm.
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Dithiophosphonates (P-SH) are generally found further downfield, in the range of δ = +70 to +100 ppm.
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4.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.[4][5][6]
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Sample Preparation: Samples can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in solution using an appropriate solvent and cell.
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Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
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Characteristic Absorptions:
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ν(S-H): A weak to medium, sharp band around 2550 cm⁻¹.[4]
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ν(P=O): A very strong, sharp band between 1250 and 1180 cm⁻¹.
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ν(P-O): Strong bands in the 1100-950 cm⁻¹ region.
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ν(P=S): A medium to strong band in the 800-600 cm⁻¹ region.
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Structural Elucidation
4.3.1 Single-Crystal X-ray Diffraction If a stable, crystalline form of the compound can be obtained, X-ray crystallography provides definitive information on its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[7][8]
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Crystal Growth: Crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
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Data Collection: A single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K). The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[8]
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to achieve the best fit between the calculated and observed diffraction data.[7] This yields the precise atomic coordinates, from which all geometric parameters can be calculated.
References
- 1. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
